1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one
CAS No.: 182883-80-3
Cat. No.: VC20934579
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182883-80-3 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1,2-dimethyl-5,6-dihydro-4H-indol-7-one |
| Standard InChI | InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |
| Standard InChI Key | ACFRFVBTEQJFEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1C)C(=O)CCC2 |
| Canonical SMILES | CC1=CC2=C(N1C)C(=O)CCC2 |
Introduction
Structural Characteristics and Chemical Properties
Chemical Identity
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one is an organic compound belonging to the indole family, which consists of heterocyclic aromatic organic compounds widely distributed in nature and known for their diverse biological activities. The compound has a distinctive structure that contributes to its chemical behavior and biological properties.
Physical and Chemical Properties
The compound possesses specific physical and chemical properties that determine its behavior in various systems. Table 1 presents the key identifying properties of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one.
Table 1: Physical and Chemical Properties of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one
| Property | Value |
|---|---|
| CAS Number | 182883-80-3 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 1,2-dimethyl-5,6-dihydro-4H-indol-7-one |
| Standard InChI | InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |
| The specific structure of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one features a fused bicyclic structure with a ketone functional group, making it a subject of interest for chemical and pharmaceutical research. This structural arrangement influences its reactivity patterns and biological interactions. |
Synthesis Methodologies
Traditional Synthetic Routes
The synthesis of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one can be achieved through several methods, including cyclization reactions under acidic or basic conditions. A common synthetic route involves the reaction of 2-methyl-3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. Another method includes the reduction of 1,2-dimethyl-5-nitroindole followed by cyclization using hydrogen gas and a palladium catalyst.
Most syntheses of similar 6,7-dihydro-1H-indol-4(5H)-ones involve multistep synthetic transformations and consequently suffer from tedious isolation steps . These traditional approaches, while effective, often present challenges in terms of efficiency and environmental impact.
Modern Synthetic Approaches
Recent advances in synthetic chemistry have led to more efficient methods for producing indole derivatives similar to 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one. For example, an efficient method for the synthesis of related 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones has been achieved in two steps, using a three-component reaction of phenacyl bromide, dimedone, and aniline derivatives in water-ethanol (1:1) under reflux conditions .
Another notable approach is the one-pot two-step synthesis of functionalized 6,7-dihydro-1H-indol-4(5H)-ones from 1,3-cyclohexanediones, benzylamines, and 2-(2-oxo-2-phenylethylidene)-1H-indene-1,3(2H)-dione . The advantages of this approach include operational simplicity, good yields of the products, and avoidance of the use of any ligands, metal catalysts, acidic media, or column chromatography .
Green Chemistry Considerations
In response to growing environmental concerns, there has been increasing emphasis on developing synthetic methods based on green chemistry principles for the synthesis of indole derivatives. In contrast to numerous costly and environmentally harmful methods, few synthetic methods based on green chemistry have been reported for indole synthesis .
The synthesis of indoles in aqueous or less toxic solvents by reducing the stages of the synthetic routes represents a more environmentally friendly approach . Multi-component reactions (MCRs) are powerful methods for the synthesis of organic compounds, including indole derivatives, and are defined as convergent chemical processes where three or more reagents are combined in such a way that the final product retains significant portions of all starting materials .
Chemical Reactivity
Reaction Pathways
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is largely determined by its structural features, particularly the indole core and the ketone functional group.
The ketone group at position 7 represents a reactive site for nucleophilic addition reactions, while the partially reduced indole system can undergo various transformations, including further reduction, oxidation, and electrophilic substitution reactions. These diverse reaction pathways provide opportunities for the generation of numerous derivatives with potentially enhanced or modified biological activities.
Structural Modifications
Structural modifications of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one can lead to derivatives with altered physicochemical properties and biological activities. Common modification strategies include:
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Substitution at the nitrogen atom (position 1)
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Modification of the methyl group at position 2
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Functionalization of the partially reduced ring
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Transformation of the ketone group at position 7
Each of these modifications can significantly influence the compound's solubility, stability, and biological activity profile, allowing for the fine-tuning of its properties for specific applications.
Biological Activities
Other Pharmacological Activities
Indole derivatives similar to 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one have demonstrated a wide range of biological activities. These compounds have been reported to possess various pharmacological properties, including GABA receptor ligand activity, antipsychotic effects, antioxidant properties, antiproliferative actions, antirheumatoidal effects, and anti-HIV activity .
Furthermore, appropriately functionalized 6,7-dihydro-1H-indol-4(5H)-ones have been identified as anti-psychotic agents, inhibitors of heat-shock protein 90, and inhibitors of aurora kinase . These diverse biological activities highlight the therapeutic potential of this class of compounds and provide a rationale for further exploration of their pharmacological properties.
Structure-Activity Relationships
Key Structural Determinants
Understanding the relationship between the structure of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one and its biological activities is essential for the rational design of derivatives with enhanced properties. Several structural features have been identified as important determinants of activity:
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The indole core, which provides a scaffold for interaction with various biological targets
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The methyl substituents at positions 1 and 2, which influence the electronic properties and steric environment of the molecule
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The ketone functional group at position 7, which can participate in hydrogen bonding interactions with target proteins
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The partially reduced ring system, which imparts flexibility to the molecule, potentially affecting its binding to biological targets
Comparative Analysis with Related Compounds
Comparing the biological activities of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one with structurally related compounds provides insights into the structure-activity relationships within this class of compounds. Table 2 presents a comparison of selected indole derivatives and their reported biological activities.
Table 2: Biological Activities of Selected Indole Derivatives
Applications and Future Prospects
Pharmaceutical Applications
The diverse biological activities of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one and related compounds position them as promising candidates for pharmaceutical applications. Potential therapeutic areas include:
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Antimicrobial agents for the treatment of bacterial infections
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Anticancer drugs targeting various cancer types
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Antipsychotic medications
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Anti-inflammatory agents
The development of these compounds as therapeutic agents requires further optimization of their properties, including potency, selectivity, pharmacokinetics, and safety profiles.
Research Tools and Building Blocks
Beyond their direct therapeutic applications, 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one and related compounds serve as valuable research tools and building blocks for the synthesis of more complex molecules. These structures are commonly employed as building blocks for the synthesis of indole-based scaffolds , which have wide applications in medicinal chemistry and drug discovery.
The development of efficient synthetic methodologies for these compounds facilitates their use in the generation of chemical libraries for high-throughput screening and the exploration of structure-activity relationships.
Future Research Directions
Further research on 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one should focus on several key areas:
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Detailed mechanistic studies of its biological activities
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Development of more efficient and environmentally friendly synthetic methods
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Systematic exploration of structure-activity relationships through the synthesis and evaluation of diverse derivatives
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Investigation of its potential applications in combination therapies
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Preclinical evaluation of promising derivatives in relevant disease models These research efforts will contribute to a deeper understanding of this compound and its therapeutic potential, potentially leading to the development of novel drugs for unmet medical needs.
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